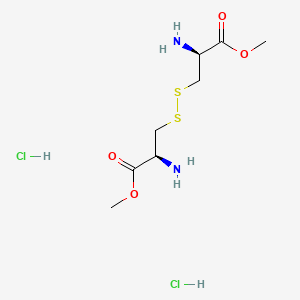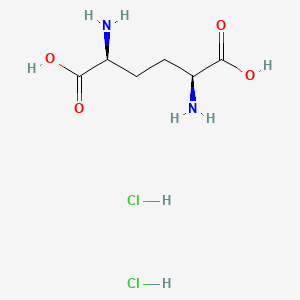
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of lysine, an essential amino acid . It has a complex structure with multiple functional groups, including an amino group and a carbonyl group .
Molecular Structure Analysis
The InChI code for a similar compound, (S)-ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, is1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m0./s1 . Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is approximately 310.82 .Applications De Recherche Scientifique
The specific methods of application or experimental procedures would depend on the context of the research. For example, in peptide synthesis, such compounds are typically used in a stepwise fashion, with each amino acid being added one at a time in a process known as solid-phase peptide synthesis .
As for the results or outcomes obtained, again, this would depend on the specific research context. In the case of peptide synthesis, the outcome would be the desired peptide or protein .
-
Pharmaceutical Research
- These compounds can be used in the development of new drugs . The specific application would depend on the drug being developed and the role of the compound in its synthesis .
- The methods of application would involve various chemical reactions, purification processes, and analytical techniques .
- The outcomes could include the successful synthesis of a new drug, or the discovery of a new synthetic pathway .
-
Peptide Synthesis
- Compounds like this one are often used in peptide synthesis . They can be used to build up peptide chains in a stepwise manner .
- The methods of application would involve solid-phase peptide synthesis, a technique where the peptide chain is assembled on a solid support .
- The outcomes would be the desired peptide or protein .
-
Material Science
- These compounds can also be used in the field of material science, for example in the synthesis of new materials with specific properties .
- The methods of application would involve various chemical reactions and material characterization techniques .
- The outcomes could include the successful synthesis of a new material, or the discovery of a new material with unique properties .
-
Biochemical Research
- These compounds can be used in biochemical research, particularly in studies involving protein structure and function .
- The methods of application would involve various biochemical assays and techniques, such as protein purification and characterization .
- The outcomes could include new insights into protein structure and function, or the discovery of new biochemical pathways .
-
Molecular Biology
- These compounds can also be used in molecular biology, for example in studies involving gene expression .
- The methods of application would involve various molecular biology techniques, such as PCR and DNA sequencing .
- The outcomes could include new insights into gene function, or the discovery of new genes .
-
Nanotechnology
- These compounds can be used in the field of nanotechnology, for example in the synthesis of nanoparticles .
- The methods of application would involve various chemical reactions and nanoparticle characterization techniques .
- The outcomes could include the successful synthesis of new nanoparticles, or the discovery of new nanoparticles with unique properties .
Safety And Hazards
Propriétés
IUPAC Name |
prop-2-enyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQZETUXDJXJQM-MERQFXBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OCC=C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride | |
CAS RN |
218938-64-8 |
Source


|
| Record name | L-Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218938-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













